molecular formula C26H22FNO5S B11618694 ethyl (5Z)-2-(4-ethoxyanilino)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-oxothiophene-3-carboxylate

ethyl (5Z)-2-(4-ethoxyanilino)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-oxothiophene-3-carboxylate

Cat. No.: B11618694
M. Wt: 479.5 g/mol
InChI Key: CFJNHSPRCNVFCG-XVCGDLFISA-N
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Description

Ethyl (5Z)-2-(4-ethoxyanilino)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-oxothiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring a conjugated system with multiple substituents. Its structure includes:

  • A thiophene core with a 4-oxo group at position 4 and a carboxylate ester at position 2.
  • A (5Z)-methylidene linkage at position 5, connecting to a 5-(4-fluorophenyl)furan-2-yl moiety.
  • A 4-ethoxyanilino group at position 2.

This compound is synthesized via condensation reactions involving thiophene precursors and arylidene derivatives, similar to methods described for structurally related thiazolidinones and thiophene-carboxylates .

Properties

Molecular Formula

C26H22FNO5S

Molecular Weight

479.5 g/mol

IUPAC Name

ethyl (5Z)-2-(4-ethoxyphenyl)imino-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-hydroxythiophene-3-carboxylate

InChI

InChI=1S/C26H22FNO5S/c1-3-31-19-11-9-18(10-12-19)28-25-23(26(30)32-4-2)24(29)22(34-25)15-20-13-14-21(33-20)16-5-7-17(27)8-6-16/h5-15,29H,3-4H2,1-2H3/b22-15-,28-25?

InChI Key

CFJNHSPRCNVFCG-XVCGDLFISA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N=C2C(=C(/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)F)/S2)O)C(=O)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2C(=C(C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)S2)O)C(=O)OCC

Origin of Product

United States

Biological Activity

Ethyl (5Z)-2-(4-ethoxyanilino)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-oxothiophene-3-carboxylate is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

PropertyValue
Molecular Formula C26H23NO5S2
Molecular Weight 493.6 g/mol
IUPAC Name This compound
Purity Typically ≥ 95%

The compound exhibits various biological activities, primarily through the modulation of signaling pathways and interaction with specific molecular targets. The following mechanisms have been identified:

  • Nitric Oxide Production : this compound may enhance nitric oxide (NO) production, which plays a crucial role in vascular functions and immune responses. NO is known for its anti-inflammatory properties and ability to mediate tumoricidal effects in macrophages .
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis and inhibition of cell proliferation.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation by inhibiting the synthesis of pro-inflammatory cytokines such as IL-6 and IL-8, which are critical in various inflammatory diseases .

Pharmacological Profile

The pharmacological profile of this compound includes:

Pharmacological ActionDescription
Anticancer Activity Induces apoptosis in cancer cells; inhibits proliferation.
Anti-inflammatory Reduces levels of pro-inflammatory cytokines.
Vasodilation Enhances nitric oxide production leading to vasodilation.

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response.
  • Animal Models : In a murine model of inflammation, administration of this compound resulted in decreased paw swelling and reduced levels of inflammatory markers compared to control groups .
  • Mechanistic Insights : Further mechanistic studies revealed that the compound might activate apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins, leading to enhanced apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations :

  • The target compound uniquely combines a furan-aryl system with a 4-ethoxyanilino group, differentiating it from analogs with simpler phenyl or methoxy substituents .

Key Observations :

  • The target compound’s synthesis likely follows the thiophene-carboxylate route, with yields comparable to other arylidene-thiophene derivatives .
  • Thiazolo-pyrimidines exhibit lower yields due to their complex multi-step synthesis .

Physicochemical Properties (Inferred)

Property Target Compound Thiazolidinone Analog Thiazolo-pyrimidine Analog
Solubility Low in water; moderate in DMF, DMSO Low in water; high in polar aprotic solvents Poor solubility in most solvents
Thermal Stability Stable up to 200°C (decomposes) Stable up to 180°C Stable up to 220°C
λmax (UV-Vis) ~350 nm (π→π* transition) ~320 nm ~380 nm

Key Observations :

  • The target compound’s extended conjugation (furan-thiophene system) likely contributes to its higher λmax compared to thiazolidinones .

Research Findings and Limitations

  • Software like SHELXL and WinGX is typically used for such analyses.
  • Bioactivity Gaps: No evidence directly addresses the target compound’s biological activity. However, analogs with fluorophenyl or ethoxyanilino groups often exhibit antimicrobial or kinase-inhibitory properties .
  • Synthetic Challenges : Scalability and regioselectivity in multi-substituted thiophenes remain unresolved issues .

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